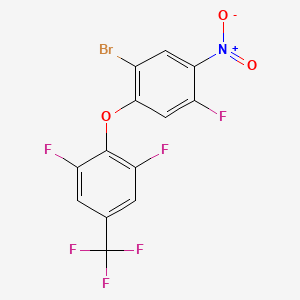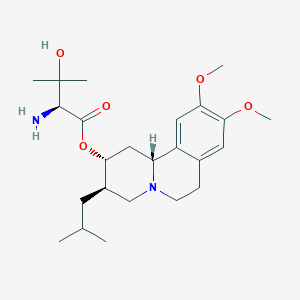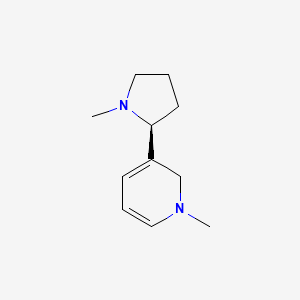
N-Methyl Nicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Nicotine is a derivative of nicotine, a naturally occurring alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is structurally similar to nicotine but features an additional methyl group attached to the nitrogen atom in the pyrrolidine ring. This modification can significantly alter its pharmacological properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Nicotine typically involves the methylation of nicotine. One common method is the reaction of nicotine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can be optimized for higher yields and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Nicotine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide. This reaction typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to nicotine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl Nicotine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nicotine and its derivatives in various chemical reactions.
Biology: Investigated for its effects on nicotinic acetylcholine receptors and its potential role in modulating neurotransmission.
Medicine: Explored for its potential therapeutic applications, including its use as a smoking cessation aid and its effects on cognitive function.
Industry: Used in the development of nicotine replacement therapies and as a precursor for the synthesis of other pharmacologically active compounds .
Wirkmechanismus
N-Methyl Nicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous systems and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the action of acetylcholine, leading to the activation of the receptors. This activation results in the release of various neurotransmitters, including dopamine, which is associated with the compound’s stimulant and rewarding effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: The parent compound, widely known for its presence in tobacco and its addictive properties.
6-Methyl Nicotine: Another derivative with a methyl group attached to the pyridine ring, known for its increased potency compared to nicotine.
Nornicotine: A demethylated form of nicotine, also found in tobacco and studied for its pharmacological effects .
Uniqueness
N-Methyl Nicotine is unique due to its specific structural modification, which alters its interaction with nicotinic receptors. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to nicotine and other derivatives. For example, this compound may have a different binding affinity for various nAChR subtypes, potentially leading to distinct biological effects .
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-2H-pyridine |
InChI |
InChI=1S/C11H18N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
KDTKPIFQMSBEQC-NSHDSACASA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CC=CN(C2)C |
Kanonische SMILES |
CN1CCCC1C2=CC=CN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)



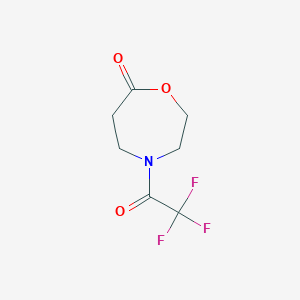
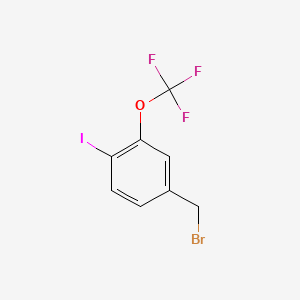
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
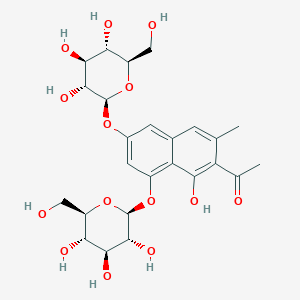

![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)

